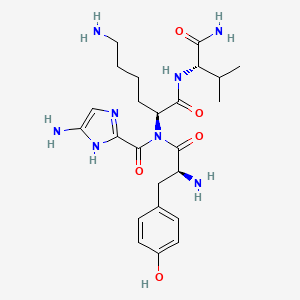
L-Tyrosyl-N~2~-(5-amino-1H-imidazole-2-carbonyl)-L-lysyl-L-valinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-N~2~-(5-amino-1H-imidazole-2-carbonyl)-L-lysyl-L-valinamide is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound likely has specific biological or chemical significance due to its intricate structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a peptide compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues in peptides can be substituted through various chemical modifications.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various chemical groups can be introduced using reagents like NHS esters or maleimides.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Applications De Recherche Scientifique
Peptide compounds like L-Tyrosyl-N~2~-(5-amino-1H-imidazole-2-carbonyl)-L-lysyl-L-valinamide have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules or as catalysts in reactions.
Biology: Studied for their roles in cellular processes, signaling pathways, and as potential therapeutic agents.
Medicine: Investigated for their potential as drugs, particularly in targeting specific proteins or pathways in diseases.
Industry: Utilized in the development of new materials, sensors, and diagnostic tools.
Mécanisme D'action
The mechanism of action of peptide compounds typically involves binding to specific molecular targets, such as enzymes, receptors, or other proteins. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the structure and function of the peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosyl-L-lysyl-L-valinamide: A simpler peptide with similar amino acid residues.
L-Tyrosyl-N~2~-(5-amino-1H-imidazole-2-carbonyl)-L-lysyl-L-alaninamide: A related compound with alanine instead of valine.
Uniqueness
L-Tyrosyl-N~2~-(5-amino-1H-imidazole-2-carbonyl)-L-lysyl-L-valinamide is unique due to its specific sequence and the presence of the 5-amino-1H-imidazole-2-carbonyl group, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
918889-37-9 |
|---|---|
Formule moléculaire |
C24H36N8O5 |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
5-amino-N-[(2S)-6-amino-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]-N-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-1H-imidazole-2-carboxamide |
InChI |
InChI=1S/C24H36N8O5/c1-13(2)19(20(28)34)31-22(35)17(5-3-4-10-25)32(24(37)21-29-12-18(27)30-21)23(36)16(26)11-14-6-8-15(33)9-7-14/h6-9,12-13,16-17,19,33H,3-5,10-11,25-27H2,1-2H3,(H2,28,34)(H,29,30)(H,31,35)/t16-,17-,19-/m0/s1 |
Clé InChI |
ZMRJAHGOBJSFMD-LNLFQRSKSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)N(C(=O)C1=NC=C(N1)N)C(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CC(C)C(C(=O)N)NC(=O)C(CCCCN)N(C(=O)C1=NC=C(N1)N)C(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
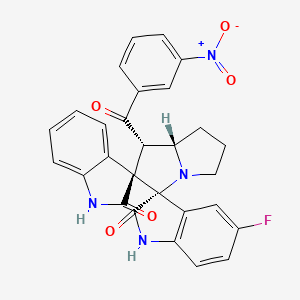
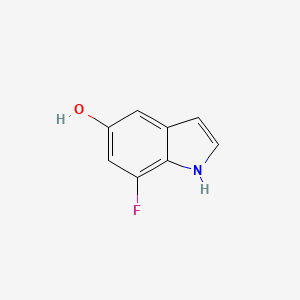
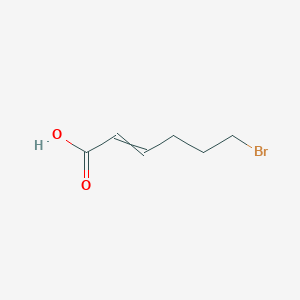
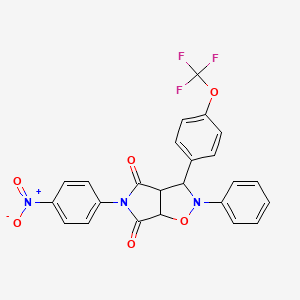
![N-[(2,4-Dimethoxyphenyl)methyl]-N-(2-iodophenyl)-3-oxobutanamide](/img/structure/B12638175.png)
![2-(5-chloro-2-methoxyphenyl)-4-[(4-fluorophenyl)carbonyl]hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B12638177.png)
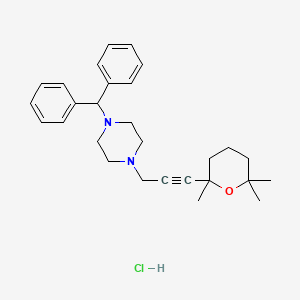
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-thienyl]-](/img/structure/B12638197.png)
![3-iodo-N-phenyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12638205.png)
![6-[(1,3-Dithiolan-2-yl)methyl]-7H-purine](/img/structure/B12638209.png)
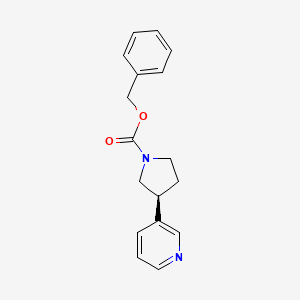
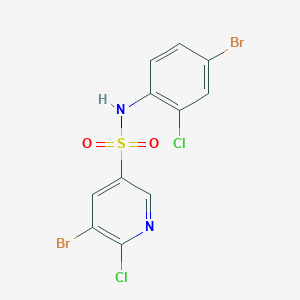
![17-Hydroxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-one](/img/structure/B12638226.png)
